molecular formula C12H16O3 B15159471 9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one

9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one

Cat. No.: B15159471
M. Wt: 208.25 g/mol
InChI Key: ZPAFPTCWXXUNSP-UHFFFAOYSA-N
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Description

9-Hydroxy-8-oxatricyclo[73102,7]tridec-2(7)-en-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one typically involves the dehydration of 2-hydroxy-8-R-tricyclo[7.3.1.02,7]tridecan-13-ones. This reaction can be effected by various reagents, such as phosphoric acid, which leads to the formation of isomers with the double bond in different positions . Another method involves the Mannich reaction with primary amines in the presence of excess formaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different hydroxylated or ketone derivatives, while reduction could lead to the formation of alcohols or alkanes.

Scientific Research Applications

9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions . These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one apart from similar compounds is its specific tricyclic structure and the presence of both hydroxyl and oxo functional groups. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

9-hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one

InChI

InChI=1S/C12H16O3/c13-9-4-1-5-10-11(9)8-3-2-6-12(14,7-8)15-10/h8,14H,1-7H2

InChI Key

ZPAFPTCWXXUNSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(OC3=C2C(=O)CCC3)O

Origin of Product

United States

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